molecular formula C24H25NO2 B2732780 N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide CAS No. 1351588-19-6

N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide

Cat. No. B2732780
CAS RN: 1351588-19-6
M. Wt: 359.469
InChI Key: GGRDONZSWFPQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases, particularly in the field of neurology. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator, which means it can selectively target S1P receptors and modulate their activity.

Scientific Research Applications

Crystal Structure Determination

The study by Kolev et al. (1995) determined the crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide, providing insights into the spatial arrangement of its molecules, which is stabilized by intermolecular hydrogen bonds between carbonyl and hydroxy oxygen atoms (Kolev, Preut, Bleckmann, & Juchnovski, 1995).

Chemoselective Reactions

Hajji et al. (2002) explored the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's potential as a precursor in organic synthesis (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).

Phenylpropanoid Isolation

Research on the stems of Ephedra sinica led to the isolation of two new compounds of phenylpropanoids, demonstrating the compound's occurrence in natural sources and its relevance in the study of plant chemistry (Zhang, Deng, Ma, Li, Zhang, Jiang, & Qin, 2016).

Asymmetric Hydrogenation

Brown and Murrer (1982) synthesized (R)-1,2-Bis(diphenylphosphino)phenylethane from (S)-mandelic acid, showing the effectiveness of related compounds in catalytic asymmetric hydrogenation, indicating its utility in synthesizing chiral molecules (Brown & Murrer, 1982).

Synthesis of New Polyamides

Liaw et al. (1999) introduced a new diamine, bis[4-(4-aminophenoxy)phenyl]diphenylmethane, for synthesizing a series of new polyamides, demonstrating the compound's versatility in polymer science (Liaw, Liaw, & Yang, 1999).

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c26-22(16-19-10-4-1-5-11-19)18-25-24(27)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26H,16-18H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRDONZSWFPQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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